N-(6-ethoxy-1,3-benzothiazol-2-yl)-4-methylbenzenesulfonamide
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Overview
Description
N-(6-ethoxy-1,3-benzothiazol-2-yl)-4-methylbenzenesulfonamide is a compound that belongs to the benzothiazole family. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry, agriculture, and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-ethoxy-1,3-benzothiazol-2-yl)-4-methylbenzenesulfonamide typically involves the condensation of 2-aminobenzenethiol with an appropriate aldehyde or ketone, followed by cyclization to form the benzothiazole ring . The ethoxy group is introduced through an alkylation reaction, and the sulfonamide group is added via sulfonylation using a sulfonyl chloride reagent .
Industrial Production Methods
Industrial production methods for benzothiazole derivatives often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of green chemistry principles to minimize waste and energy consumption .
Chemical Reactions Analysis
Types of Reactions
N-(6-ethoxy-1,3-benzothiazol-2-yl)-4-methylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens, nitrating agents, or sulfonating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines .
Scientific Research Applications
N-(6-ethoxy-1,3-benzothiazol-2-yl)-4-methylbenzenesulfonamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of N-(6-ethoxy-1,3-benzothiazol-2-yl)-4-methylbenzenesulfonamide involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
2-amino-6-ethoxybenzothiazole: Known for its neuroprotective and antioxidant properties.
N-(6-ethoxy-1,3-benzothiazol-2-yl)-1-(thiophen-3-yl)methanimine: Investigated for its potential antimicrobial activity.
Uniqueness
N-(6-ethoxy-1,3-benzothiazol-2-yl)-4-methylbenzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its sulfonamide group, in particular, is responsible for its potential as an enzyme inhibitor and its antimicrobial properties .
Properties
IUPAC Name |
N-(6-ethoxy-1,3-benzothiazol-2-yl)-4-methylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O3S2/c1-3-21-12-6-9-14-15(10-12)22-16(17-14)18-23(19,20)13-7-4-11(2)5-8-13/h4-10H,3H2,1-2H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQGOZXKEYZZVKC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N=C(S2)NS(=O)(=O)C3=CC=C(C=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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